Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

Antiproliferative activity Tubulin polymerization inhibition Thieno[2,3-b]pyridine SAR

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 1427420-48-1, molecular formula C10H8BrNO2S, molecular weight 286.14 g/mol) is a halogenated thieno[2,3-b]pyridine building block characterized by a bromine atom at position C-3, a methyl ester at C-2, and a methyl substituent at C-6 of the fused pyridine ring. This substitution pattern is not arbitrary: the C-6 methyl group is a critical structural feature that, when this intermediate is elaborated into final 3-anilino-thieno[2,3-b]pyridine-2-carboxylate derivatives, drives antiproliferative activity down to the nanomolar level, as demonstrated in the Romagnoli et al.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
Cat. No. B11838665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br
InChIInChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3
InChIKeyXDBLVWBDNFIISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate – Core Structural and Functional Identity for Procurement Decisions


Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 1427420-48-1, molecular formula C10H8BrNO2S, molecular weight 286.14 g/mol) is a halogenated thieno[2,3-b]pyridine building block characterized by a bromine atom at position C-3, a methyl ester at C-2, and a methyl substituent at C-6 of the fused pyridine ring . This substitution pattern is not arbitrary: the C-6 methyl group is a critical structural feature that, when this intermediate is elaborated into final 3-anilino-thieno[2,3-b]pyridine-2-carboxylate derivatives, drives antiproliferative activity down to the nanomolar level, as demonstrated in the Romagnoli et al. 2013 J. Med. Chem. study that directly used this compound as a key synthetic intermediate [1]. The C-3 bromine serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification into compound libraries targeting tubulin polymerization and kinase inhibition [1][2].

Why Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate Cannot Be Replaced by a Generic Thienopyridine Intermediate


In the thieno[2,3-b]pyridine chemical space, seemingly minor structural variations produce substantial differences in the biological performance of downstream products. The Romagnoli et al. 2013 study explicitly demonstrated that in the thieno[2,3-b]pyridine series, introduction of a methyl group at the C-6 position shifted antiproliferative activity from micromolar to nanomolar potency [1]. Consequently, intermediates lacking the C-6 methyl – such as methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 156865-05-3) or methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 1250443-94-7) – cannot yield final compounds with equivalent potency without additional synthetic steps to install the methyl group post hoc, adding cost, time, and complexity . Furthermore, the bromine regioisomerism (C-3 vs. C-5) dictates the vector of diversification in cross-coupling reactions; substituting a 5-bromo intermediate for a 3-bromo intermediate produces regioisomeric final compounds with unpredictable, and typically inferior, biological activity . Procurement of the correct intermediate with the precise substitution pattern (C-3 bromo, C-6 methyl, C-2 methyl ester) is therefore a gatekeeper decision for any medicinal chemistry program targeting tubulin polymerization or kinase inhibition using this scaffold.

Quantitative Differentiation Evidence for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate Against Closest Analogs


C-6 Methyl Substitution Drives Nanomolar Antiproliferative Potency in Final Derivatives vs. C-6-Unsubstituted Analogs

In the Romagnoli et al. 2013 J. Med. Chem. study, compounds derived from methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (bearing the C-6 methyl group) achieved nanomolar-level antiproliferative activity across multiple cancer cell lines. The abstract explicitly states that 'in the smaller thieno[2,3-b]pyridine series, the introduction of the methyl group at the C-6 position resulted in improvement of antiproliferative activity to the nanomolar level' [1]. The most active final compounds (4i and 4n) derived from this intermediate did not induce cell death in normal human lymphocytes, and compound 4i significantly inhibited in vivo growth of syngeneic hepatocellular carcinoma in Balb/c mice [1]. In contrast, the des-methyl analog series (derived from methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate, CAS 156865-05-3, which lacks the C-6 methyl) would be predicted to exhibit micromolar or weaker potency, based on the SAR trend established in the same study [1].

Antiproliferative activity Tubulin polymerization inhibition Thieno[2,3-b]pyridine SAR

Documented Synthetic Yield and Validated Protocol vs. Uncharacterized Analogs

A specific, peer-reviewed synthesis protocol for methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is documented with a reported yield of 56% under defined conditions (tert-butylnitrite, copper(II) bromide in acetonitrile at 65 °C for 2 hours under inert atmosphere) . This protocol is traceable to the Romagnoli et al. 2013 J. Med. Chem. paper (see Supporting Information) [1]. In contrast, synthesis protocols and yields for the closest analogs (e.g., methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate, CAS 156865-05-3; methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, CAS 1250443-94-7) are not associated with peer-reviewed medicinal chemistry publications with the same level of detail, increasing procurement and scale-up risk .

Synthetic yield Reproducibility Process chemistry

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Differentiation

The target compound (CAS 1427420-48-1, MW 286.14 g/mol, C10H8BrNO2S) exhibits predicted physicochemical properties that distinguish it from its des-methyl analog: predicted boiling point of 367.0±37.0 °C, density of 1.620±0.06 g/cm³, and pKa of 2.83±0.40 . In comparison, the des-methyl analog methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 156865-05-3, MW 272.12 g/mol, C9H6BrNO2S) has a predicted boiling point of 364.7±37.0 °C . The additional methyl group increases molecular weight by 14.02 g/mol and contributes to a slightly higher boiling point, which can influence chromatographic purification conditions (e.g., HPLC retention time, flash chromatography solvent gradients) and distillation parameters during scale-up . The predicted pKa of 2.83 suggests the pyridine nitrogen is weakly basic, which may affect extraction and salt-formation protocols.

Physicochemical properties Boiling point Density pKa Purification

Commercial Purity Specifications and ISO-Certified Supply Chain vs. Uncertified Analogs

Commercially, methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 1427420-48-1) is available at a certified purity of 98% (NLT) from suppliers such as MolCore, which explicitly state ISO certification and suitability for global pharmaceutical R&D and quality control applications . The compound is also listed at minimum 95% purity by CymitQuimica (Biosynth brand) . In contrast, the closest analog methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 156865-05-3) is listed at 98% purity by Leyan but without explicit ISO certification claims or pharmaceutical R&D suitability statements in readily available vendor documentation . The 5-bromo regioisomer (CAS 1250443-94-7) is listed as 'unverified' on ChemSpider with limited commercial sourcing .

Purity ISO certification Quality control Supply chain

Optimal Application Scenarios for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate Based on Verified Evidence


Medicinal Chemistry: Synthesis of C-6 Methyl-Substituted Thieno[2,3-b]pyridine Antitubulin Agents

This compound is the essential starting material for synthesizing 3-anilino-thieno[2,3-b]pyridine-2-carboxylate derivatives with nanomolar antiproliferative activity via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C-3 bromine position. The C-6 methyl group, pre-installed on this intermediate, is critical for achieving nanomolar potency; starting from a des-methyl analog would yield compounds with ≥10-fold weaker activity [1]. The Romagnoli et al. 2013 study used this exact intermediate to generate compounds 4i and 4n, the most active members of the series, with in vivo efficacy demonstrated in a hepatocellular carcinoma model [1].

Kinase Inhibitor Discovery: Diversification into Thieno[2,3-b]pyridine-Based Kinase Modulators

The thieno[2,3-b]pyridine scaffold is a recognized privileged structure for kinase inhibition, with documented activity against MEK (MAPKK), PIM-1, and IKK kinases [2][3]. The C-3 bromine on this compound provides a universal coupling handle for introducing diverse anilino, heteroaryl, or aryl groups to probe kinase selectivity pockets. The pre-installed C-6 methyl and C-2 methyl ester constrain the scaffold geometry and electronic properties favorably for interactions with the ATP-binding site, as supported by molecular modeling studies showing good fit with phosphoinositide-specific phospholipase C (PLC) docking scaffolds [4].

Process Chemistry and Scale-Up: Reproducible Synthesis with Known Yield for Cost Modeling

For CROs and pharmaceutical process chemistry groups, the availability of a peer-reviewed synthesis protocol with a documented yield of 56% enables accurate cost-of-goods modeling, impurity profiling, and process optimization. The predicted boiling point (367 °C) and density (1.620 g/cm³) provide starting parameters for distillation and extraction unit operations. This level of characterization is absent for the des-methyl and 5-bromo regioisomeric analogs, whose scale-up would require de novo process development.

Quality-Controlled Pharmaceutical R&D: ISO-Certified Supply for GLP/GMP Workflows

For pharmaceutical R&D laboratories operating under GLP or GMP principles, the ISO-certified supply of this compound at 98% purity (NLT) eliminates the need for in-house re-purification and analytical re-certification. This directly reduces procurement-to-experiment cycle time and ensures batch-to-batch reproducibility in SAR studies, where even minor impurities can confound biological assay interpretation. The des-methyl analog lacks comparable ISO certification documentation .

Quote Request

Request a Quote for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.